molecular formula C20H18ClF3N2OS B2577391 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 450351-07-2

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2577391
CAS No.: 450351-07-2
M. Wt: 426.88
InChI Key: RUBJTLPXAPOGRQ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl group attached to the acetamide nitrogen. The acetamide’s sulfur atom bridges to a 1-propyl-substituted indole ring. Key structural attributes include:

  • Electron-withdrawing substituents: The chloro and trifluoromethyl groups on the phenyl ring enhance lipophilicity and metabolic stability .
  • Sulfanyl linkage: The thioether bond (C–S–C) may confer distinct electronic and steric properties compared to sulfonyl or ether analogs.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2OS/c1-2-9-26-11-18(14-5-3-4-6-17(14)26)28-12-19(27)25-16-10-13(20(22,23)24)7-8-15(16)21/h3-8,10-11H,2,9,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBJTLPXAPOGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / ID Key Substituents/Modifications Physicochemical/Biological Notes Reference
Target Compound : N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide 2-chloro-5-(trifluoromethyl)phenyl; 1-propylindole; sulfanyl linker High lipophilicity (predicted); potential metabolic stability due to trifluoromethyl group
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (41) Bis(trifluoromethyl)phenyl; sulfonyl linker; 4-chlorobenzoyl and methoxy on indole 37% synthesis yield; enhanced electron-withdrawing effects from dual CF₃ groups
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13) Benzothiazole core; dual trifluoromethyl groups on phenyl 19% synthesis yield; benzothiazole may improve photostability vs. indole
(E)-2-(2-oxoindolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide (50) Quinolin-6-ylmethyl and oxoindolinylidene groups; trifluoromethylphenyl LogP = 5.849; extended conjugation may enhance UV absorption
2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloroacetamide core; diethylphenyl and methoxymethyl groups Herbicidal activity; widely used as a pre-emergent herbicide
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Dichlorophenyl; pyrazolyl core; planar amide group Crystal structure shows conformational flexibility; hydrogen-bonded dimers in solid state

Key Observations

Substituent Effects on Lipophilicity :

  • The trifluoromethyl group consistently increases logP values (e.g., compound 50: logP = 5.849 vs. alachlor’s ~3.5), enhancing membrane permeability but risking toxicity .
  • Sulfonyl linkers (compound 41) may reduce metabolic stability compared to sulfanyl groups in the target compound .

Synthetic Accessibility :

  • Yields vary significantly: Benzothiazole derivatives (compound 13, 19% yield) face challenges in coupling reactions, while indole-based analogs (compound 41, 37% yield) show moderate efficiency .

Biological Relevance :

  • Indole and benzothiazole cores are common in kinase inhibitors, but the 1-propyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., 4-chlorobenzoyl in compound 41) .
  • Alachlor’s herbicidal activity highlights the acetamide scaffold’s versatility, though the target compound’s indole and CF₃ groups may shift its mode of action .

Solid-State Properties :

  • N-Substituted 2-arylacetamides (e.g., compound in ) exhibit conformational flexibility, with dihedral angles between aromatic rings influencing crystal packing and solubility. The target compound’s rigid indole and CF₃ groups may reduce such flexibility.

Contradictions and Gaps

  • Evidence lacks direct biological data for the target compound, making functional comparisons speculative.
  • LogP values are inconsistently reported; compound 50’s high logP (5.849) suggests extreme hydrophobicity, which may limit aqueous solubility .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound with a complex structure that includes a chloro and trifluoromethyl group on a phenyl ring, as well as an indole moiety linked through a sulfanyl group. Its molecular formula is C27H23ClF3N3O3S2, with a molecular weight of 594.07 g/mol. This unique structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyDescription
Molecular Formula C27H23ClF3N3O3S2
Molecular Weight 594.07 g/mol
Functional Groups Chloro, trifluoromethyl, sulfanyl, indole

The biological activity of this compound may involve several mechanisms:

  • Anticancer Activity : The structural features of the compound suggest it could have anticancer properties, potentially by inducing apoptosis in cancer cells. This is supported by studies showing that similar compounds with indole moieties exhibit cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The indole moiety makes this compound a candidate for studying enzyme inhibition, particularly in pathways related to cancer and inflammation.
  • Interaction with Biological Macromolecules : Understanding how this compound interacts with proteins and nucleic acids is crucial for elucidating its mechanism of action. Studies on related compounds indicate that they may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Antiproliferative Effects : Research on related indole derivatives has shown significant antiproliferative activity in human tumor xenografts, indicating potential applications in cancer therapy .
  • Immunomodulatory Effects : Selective agonists targeting cannabinoid receptors have demonstrated immunosuppressive effects that may be relevant for developing therapies that utilize the mechanisms of this compound .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameBiological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propylindol-3-yl)sulfanyl]acetamideAnticancer, enzyme inhibition
Indole derivatives (various)Antiproliferative effects
Selective cannabinoid receptor agonists (e.g., JWH-015)Immunomodulatory effects

Q & A

Basic Question: What synthetic routes are available for preparing this compound, and how is its structural identity confirmed?

Methodological Answer:
The synthesis typically involves coupling reactions between substituted phenyl and indole precursors. For example, chloroacetyl chloride may react with a substituted aniline under reflux conditions, followed by thiolation with a propyl-indole derivative . Key characterization methods include:

  • NMR Spectroscopy : To confirm proton environments and connectivity of the trifluoromethyl, chloro, and indole-sulfanyl groups.
  • X-ray Crystallography : Resolves bond angles, torsion angles (e.g., S–C–C–N linkages), and intermolecular interactions (e.g., hydrogen bonding) .
  • IR Spectroscopy : Validates functional groups (amide C=O stretch ~1650–1700 cm⁻¹) .

Advanced Question: How do structural features (e.g., trifluoromethyl, indole-sulfanyl) influence reactivity or bioactivity?

Methodological Answer:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity via electron-withdrawing effects, potentially improving membrane permeability in biological assays .
  • Indole-Sulfanyl Moiety : The sulfur atom participates in hydrogen bonding (N–H⋯S) or π-π stacking, affecting crystal packing and ligand-receptor interactions . Computational studies (e.g., DFT) can quantify substituent effects on electrostatic potential surfaces .

Advanced Question: What mechanistic insights exist for reactions involving the sulfanyl group?

Methodological Answer:
The sulfanyl (–S–) group may act as a nucleophile in substitution reactions or a hydrogen-bond acceptor. For example:

  • Thiol-Disulfide Exchange : Investigated under redox conditions using UV-Vis spectroscopy to track kinetics.
  • Biological Systems : The sulfur atom can coordinate to metal ions in enzyme active sites, analyzed via X-ray absorption spectroscopy (XAS) .

Basic Question: What in vitro/in vivo models are suitable for evaluating pharmacological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) are incubated with the compound, and activity is measured via fluorometric or colorimetric substrates .
  • Cell-Based Assays : Use cancer cell lines to assess cytotoxicity (MTT assay) or apoptosis (flow cytometry).
  • Rodent Models : Pharmacokinetic studies (e.g., bioavailability, half-life) require HPLC-MS to quantify plasma concentrations .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent) across labs.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
  • Structural Verification : Re-analyze batch purity via HPLC or crystallography to rule out impurities affecting results .

Advanced Question: What computational strategies predict target binding modes?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with protein targets (e.g., docking into ATP-binding pockets) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns to assess binding free energy (MM-PBSA/GBSA methods) .
  • PubChem Data : Leverage computed properties (e.g., logP, polar surface area) for QSAR modeling .

Basic Question: What stability considerations are critical for handling this compound?

Methodological Answer:

  • Light/Temperature Sensitivity : Store in amber vials at –20°C to prevent degradation.
  • Hydrolytic Stability : Monitor via accelerated stability testing (40°C/75% RH) with HPLC tracking of degradation products (e.g., hydrolysis of the acetamide bond) .
  • Oxidative Stability : Use antioxidants (e.g., BHT) in solution-phase studies .

Advanced Question: How can synthetic protocols be optimized for higher yields?

Methodological Answer:

  • Catalysis : Screen palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions to reduce byproducts .
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance reaction rates.
  • Workup Strategies : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for purification .

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